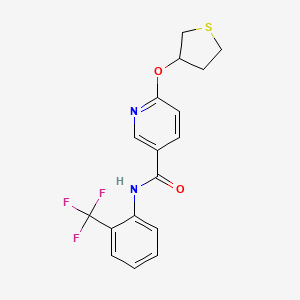

6-((tetrahydrothiophen-3-yl)oxy)-N-(2-(trifluoromethyl)phenyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

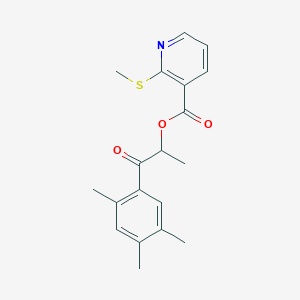

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrahydrothiophene ring, the trifluoromethylated phenyl group, and the nicotinamide moiety. Techniques such as NMR, HPLC, LC-MS, and UPLC could be used to analyze and confirm the structure .Scientific Research Applications

Organic Synthesis and Ligand Materials

Nicotinamide derivatives have been explored for their potential as ligand materials in organic synthesis. One study details the one-pot synthesis of 6-(2,4-difluorophenyl)nicotinamide, demonstrating its application in creating blue phosphorescent OLED dopants through a combination of Suzuki-Miyaura coupling and cyano hydrolysis reactions (Zhou Yuyan, 2014).

Fluorescent Analogs for Biochemical Studies

Another study produced a fluorescent analog of nicotinamide adenine dinucleotide, showcasing its utility in biochemical assays by facilitating the study of enzyme-catalyzed reactions and cellular processes through fluorescence (J. Barrio, J. Secrist, N. Leonard, 1972).

Antineoplastic Activities

Research into 6-substituted nicotinamides revealed their synthesis and preliminary antineoplastic activities, highlighting the role of nicotinamide derivatives in cancer research and potential therapeutic applications (W. Ross, 1967).

Antagonists in Pain Management

In the quest for new pain management solutions, a study identified 6-phenylnicotinamide derivatives as potent TRPV1 antagonists, showing promise in treating inflammatory pain and indicating the relevance of nicotinamide derivatives in developing new analgesics (S. Westaway et al., 2008).

Nutritional and Clinical Care

Nicotinamide, known for its role in cellular metabolism and energy production, has also been studied for its cytoprotective properties, offering insights into its potential for treating a wide range of diseases, including diabetes and aging-related conditions (K. Maiese et al., 2009).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it interacts with biological systems. Standard safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Mechanism of Action

Target of Action

Compounds with similar structures, known as trifluoromethylpyridines, have been widely used in the agrochemical and pharmaceutical industries . They are thought to interact with a variety of biological targets, contributing to their broad range of applications .

Mode of Action

It is known that trifluoromethylpyridines and their derivatives can form electron donor–acceptor (eda) complexes . These complexes can undergo an intramolecular single electron transfer (SET) reaction under certain conditions , which may be a part of the compound’s interaction with its targets.

Biochemical Pathways

The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety in trifluoromethylpyridines are thought to contribute to their biological activities .

Result of Action

Trifluoromethylpyridines and their derivatives have been used in the protection of crops from pests and in the pharmaceutical and veterinary industries , suggesting that they may have diverse biological effects.

Action Environment

The development of fluorinated organic chemicals, including trifluoromethylpyridines, is an increasingly important research topic , suggesting that environmental factors may play a role in their action.

Properties

IUPAC Name |

6-(thiolan-3-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N2O2S/c18-17(19,20)13-3-1-2-4-14(13)22-16(23)11-5-6-15(21-9-11)24-12-7-8-25-10-12/h1-6,9,12H,7-8,10H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRWTFZERKRKEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-5-((4-fluorobenzyl)thio)-6-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2965287.png)

![3-[(4-bromophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2965288.png)

![1-methyl-6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2965293.png)

![[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2965294.png)

![(2S)-N-[dimethyl(oxo)-lambda6-sulfanylidene]pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2965297.png)

![1-[(4-Chlorophenyl)methyl]-3-(4-ethoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2965304.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B2965308.png)